[(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methyl](propyl)amine
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Overview
Description
(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine is a chemical compound with the molecular formula C16H19FN2 It is known for its unique structure, which includes a fluorinated phenyl ring, a pyridine ring, and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolidine derivatives: Used in drug discovery for their versatile biological activities.
The uniqueness of (4-Fluoro-3-methylphenyl)(pyridin-3-yl)methylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19FN2 |
---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)-pyridin-3-ylmethyl]propan-1-amine |
InChI |
InChI=1S/C16H19FN2/c1-3-8-19-16(14-5-4-9-18-11-14)13-6-7-15(17)12(2)10-13/h4-7,9-11,16,19H,3,8H2,1-2H3 |
InChI Key |
GMWHHVFUOYFQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C1=CC(=C(C=C1)F)C)C2=CN=CC=C2 |
Origin of Product |
United States |
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